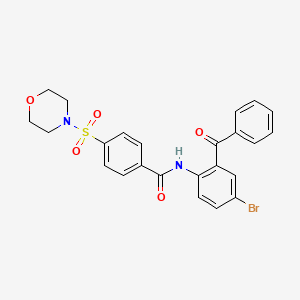

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide

Description

N-(2-Benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a 2-benzoyl-4-bromophenyl moiety linked to a 4-(morpholinosulfonyl)benzamide group. The morpholinosulfonyl group enhances solubility and may modulate interactions with biological targets, while the bromine atom contributes to steric and electronic effects .

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O5S/c25-19-8-11-22(21(16-19)23(28)17-4-2-1-3-5-17)26-24(29)18-6-9-20(10-7-18)33(30,31)27-12-14-32-15-13-27/h1-11,16H,12-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZDVAWXBNZOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the benzene ring.

Benzoylation: Addition of a benzoyl group to the brominated benzene ring.

Sulfonylation: Introduction of a sulfonyl group to the benzene ring.

Amidation: Formation of the benzamide structure by reacting with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions such as nucleophilic or electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized in Table 1 .

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but morpholinosulfonyl-containing analogs (e.g., compound 5 [5]) melt at 107–108°C, while halogenated derivatives (e.g., 4MNB [1]) exhibit higher melting points due to crystallinity induced by bromine and nitro groups.

- Solubility: The morpholinosulfonyl group in the target compound likely enhances aqueous solubility compared to non-sulfonylated analogs (e.g., 4MNB [1]).

Spectroscopic Differentiation

- IR Spectroscopy: The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs like compound 5 [5]. The absence of a nitro group (cf. 4MNB [1]) eliminates ~1520 cm⁻¹ absorption. Morpholinosulfonyl S=O stretches typically appear at ~1150–1250 cm⁻¹ .

- NMR Spectroscopy :

- The 4-bromophenyl group in the target compound would show distinct aromatic proton splitting (e.g., para-substituted Br at δ 7.4–7.8 ppm) compared to chloro or methoxy analogs .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound categorized under benzamides. This compound exhibits potential biological activity, making it a subject of interest in medicinal chemistry. The unique combination of functional groups in its structure may confer distinct pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 421.32 g/mol. The compound features:

- A benzoyl group ,

- A bromophenyl group ,

- A morpholinosulfonyl group .

This structural diversity suggests multiple interaction sites for biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound may function as an inhibitor or modulator of various biochemical pathways, leading to significant biological effects such as apoptosis in cancer cells and modulation of inflammatory responses.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

A study evaluated the compound's effect on cancer cell lines, particularly examining its ability to inhibit the expression of oncogenic microRNA-21. Results indicated that compounds related to this structure could enhance apoptosis and inhibit proliferation in cell lines such as HeLa (human cervix carcinoma) and U-87 MG (human glioblastoma) cells. The most potent derivatives displayed concentration-dependent inhibition of cell growth, suggesting promising applications in cancer therapy .

Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of related compounds. In qualitative assessments, certain derivatives demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Enterococcus faecium. For instance, one derivative exhibited a growth inhibition zone diameter of 17 mm against Enterococcus faecium, indicating strong antimicrobial potential .

Comparative Data Table

The following table summarizes key findings from studies related to the biological activities of this compound and its derivatives:

| Activity Type | Tested Compound | Cell Line / Bacteria | Effect Observed | Inhibition Zone / IC50 |

|---|---|---|---|---|

| Anticancer | This compound | HeLa, U-87 MG | Induces apoptosis, inhibits proliferation | IC50 not specified |

| Antimicrobial | Related Derivative | Staphylococcus aureus | Growth inhibition | 8 mm |

| Antimicrobial | Related Derivative | Enterococcus faecium | Growth inhibition | 17 mm |

Case Studies

- Case Study on Cancer Cell Lines : In a controlled laboratory setting, this compound was tested against HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy : A series of derivatives were tested against common pathogens. Among them, one derivative showed remarkable efficacy against Bacillus subtilis with an inhibition zone diameter of 10 mm, highlighting the compound's potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.